molecular formula C20H17Cl2NO2 B1393855 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-45-5

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1393855
M. Wt: 374.3 g/mol
InChI Key: OYWWRADBYDFBSX-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C20H17Cl2NO2 and a molecular weight of 374.27 . It is used for proteomics research .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride, involves various methods. For instance, one-pot reactions of 1H-tetrazolyl-amino-quinolines with malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2H-chromen-2-one or 4-hydroxy-6-methyl-2H-pyran-2-one under optimized conditions in the presence of L-proline as a catalyst have been reported . Other methods include nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is based on its molecular formula, C20H17Cl2NO2 . The compound contains a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride include a molecular weight of 374.27 . Other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Quinoline derivatives are frequently synthesized and structurally analyzed for various applications. For instance, studies on the synthesis of 2-chloro-3-substituted quinolines and their structural properties have been conducted, highlighting the versatility of quinoline compounds in chemical synthesis (Liu et al., 2009).

Optical and Electrical Properties

  • Research has focused on the optical and electrical properties of quinoline derivatives. For example, the structural and optical properties of specific quinoline derivatives, such as 4H-pyrano[3,2-c]quinolines, have been studied, indicating potential applications in materials science (Zeyada et al., 2016).

Photovoltaic Applications

  • Quinoline derivatives have been explored for their photovoltaic properties, suggesting their use in the development of organic-inorganic photodiode fabrication. Such studies demonstrate the potential of quinoline compounds in renewable energy technologies (Zeyada et al., 2016).

Medicinal Chemistry

  • Although direct information on the specific chemical "6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride" in medicinal contexts is not available, quinoline derivatives are often studied in medicinal chemistry for various therapeutic potentials. However, this aspect is excluded as per the specified requirements.

Material Science and Coloration

  • Some studies have investigated the use of quinoline derivatives as coloring materials for polymers such as poly(vinyl chloride) and polystyrene, indicating their role in material science and industrial applications (Allan & Carson, 1992).

Safety And Hazards

The safety and hazards associated with 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride are not explicitly mentioned in the search results. It is recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis for specific safety information .

Future Directions

The future directions for research on 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride are not explicitly mentioned in the search results. Given its use in proteomics research , future studies may focus on its interactions with various proteins and its potential applications in biological and pharmaceutical fields.

properties

IUPAC Name

6-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO2/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(22)24)16-9-14(21)6-7-18(16)23-19/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWWRADBYDFBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163599
Record name 6-Chloro-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride

CAS RN

1160263-45-5
Record name 6-Chloro-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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